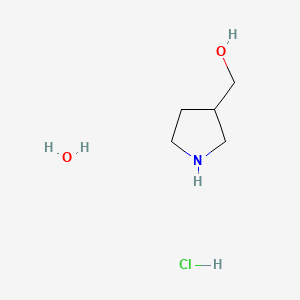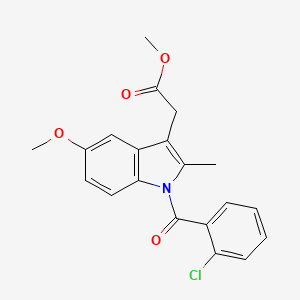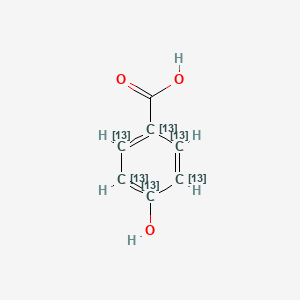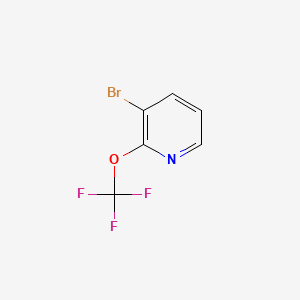
Pyrrolidin-3-ylmethanol hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chemical compound with the molecular formula C5H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidin-3-ylmethanol hydrochloride hydrate can be synthesized through several synthetic routes. One common method involves the reduction of pyrrolidin-3-ylmethanone using a reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-3-ylmethanol hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-3-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form pyrrolidin-3-ylmethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Pyrrolidin-3-ylmethanone.
Reduction: Pyrrolidin-3-ylmethane.
Substitution: Pyrrolidin-3-ylmethyl chloride.
Scientific Research Applications
Pyrrolidin-3-ylmethanol hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which pyrrolidin-3-ylmethanol hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine
- Pyrrolidin-3-ylmethanone
- Pyrrolidin-3-ylmethane
Uniqueness
Pyrrolidin-3-ylmethanol hydrochloride hydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its hydrate form also provides additional stability and solubility, making it more versatile in different research and industrial applications compared to its non-hydrated counterparts.
Properties
IUPAC Name |
pyrrolidin-3-ylmethanol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH.H2O/c7-4-5-1-2-6-3-5;;/h5-7H,1-4H2;1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRUQHLMAAARJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)


![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)







